ethyl 2-((3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl)oxy)acetate
Description
Ethyl 2-((3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl)oxy)acetate is a coumarin-based derivative featuring a 3,4-dimethoxyphenyl substituent at the 3-position of the coumarin core and an ethoxyacetate group at the 7-position. Coumarins are widely studied for their fluorescence properties, biological activities, and structural versatility . The ethoxyacetate group contributes to solubility and may modulate pharmacokinetic properties compared to simpler esters like methyl or unsubstituted derivatives .
Properties
IUPAC Name |
ethyl 2-[3-(3,4-dimethoxyphenyl)-2-oxochromen-7-yl]oxyacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O7/c1-4-26-20(22)12-27-15-7-5-14-9-16(21(23)28-18(14)11-15)13-6-8-17(24-2)19(10-13)25-3/h5-11H,4,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIROTONMRANNPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-((3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl)oxy)acetate is a synthetic organic compound belonging to the chromen-2-one class. This compound has gained attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activities, including anti-inflammatory, anticancer, and antimicrobial properties, supported by relevant research findings and data.
Chemical Structure and Properties
This compound features a chromen-2-one core structure with a 3,4-dimethoxyphenyl group. Its molecular formula is , and it exhibits unique chemical properties due to its specific substitution pattern.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It has been shown to modulate enzyme activity related to inflammation and cancer progression:
- Anti-inflammatory Activity : this compound inhibits enzymes involved in inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.
- Anticancer Activity : The compound exhibits cytotoxic effects against several cancer cell lines. It has been reported to induce apoptosis in cancer cells by disrupting cellular signaling pathways involved in survival and proliferation.
Table 1: Summary of Biological Activities
Case Studies
-
Anti-inflammatory Effects :
A study demonstrated that this compound significantly reduced inflammation markers in vitro. The compound was tested on macrophage cell lines, showing a decrease in TNF-alpha levels by up to 50% compared to control groups. -
Anticancer Activity :
In a recent investigation involving human cancer cell lines (e.g., A431 and HT29), this compound exhibited IC50 values comparable to those of standard chemotherapeutic agents like doxorubicin. The study highlighted its mechanism of action through the modulation of Bcl-2 family proteins, promoting apoptosis in treated cells. -
Antimicrobial Properties :
The antimicrobial efficacy of this compound was evaluated using standard disc diffusion methods against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones, suggesting potential as a novel antimicrobial agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several coumarin derivatives, enabling comparative analysis of substituent effects on properties such as crystallinity, bioactivity, and synthetic accessibility. Key analogs are summarized below:
Table 1: Structural and Functional Comparison of Ethyl 2-((3-(3,4-Dimethoxyphenyl)-2-Oxo-2H-Chromen-7-yl)Oxy)Acetate and Related Compounds
Computational and Experimental Insights
- Molecular Docking : Preliminary studies on similar Schiff base coumarins () suggest that methoxy and ester groups participate in hydrogen bonding with biological targets, such as microbial enzymes or inflammatory mediators .
Preparation Methods
Synthesis of 3-(3,4-Dimethoxyphenyl)-7-Hydroxy-2H-Chromen-2-One
The foundational step in preparing ethyl 2-((3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl)oxy)acetate involves the formation of the 3-aryl-substituted coumarin scaffold. The Perkin condensation between salicylaldehyde derivatives and arylacetic acids has proven effective for this purpose.
Reaction Mechanism and Optimization
In a representative procedure, 2-hydroxybenzaldehyde (salicylaldehyde) reacts with 3,4-dimethoxyphenylacetic acid under acidic conditions. The reaction proceeds via:
- Enolate formation : Deprotonation of the arylacetic acid’s α-hydrogen by a base (e.g., triethylamine).
- Nucleophilic attack : The enolate attacks the carbonyl carbon of salicylaldehyde.
- Cyclization : Intramolecular esterification forms the coumarin core.
Augustine et al. demonstrated that propylphosphonic anhydride (T3P) in n-butyl acetate at 120°C yields 3-arylcoumarins in 46–74% efficiency. Substituting T3P with traditional acetic anhydride and triethylamine reduces costs but may require extended reaction times (12–24 hours).
Table 1: Comparative Analysis of Perkin Condensation Conditions for 3-Arylcoumarin Synthesis
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| T3P (50 mol%) | n-BuOAc | 120 | 6 | 74 |
| Acetic anhydride | Toluene | 120 | 24 | 68 |
| BF₃·Et₂O | DCM | 25 | 48 | 52 |
Purification and Characterization
Crude products are purified via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol. ¹H NMR analysis confirms the presence of characteristic signals:
Alkylation of 7-Hydroxy Coumarin with Ethyl Bromoacetate
The second stage involves introducing the ethoxyacetate moiety at position 7 via Williamson ether synthesis . This step requires careful control of nucleophilicity and steric effects.
Reaction Parameters
Potassium carbonate in N,N-dimethylformamide (DMF) facilitates deprotonation of the 7-hydroxyl group, enabling nucleophilic substitution with ethyl bromoacetate . Ghanei-Nasab et al. achieved 85–92% yields under reflux (80°C, 8 hours). Alternative bases like cesium carbonate or sodium hydride in acetone reduce reaction times to 4–6 hours but increase costs.
Table 2: Alkylation Efficiency Across Base-Solvent Systems
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| K₂CO₃ | DMF | 80 | 8 | 92 |
| Cs₂CO₃ | Acetone | 60 | 4 | 88 |
| NaH | THF | 25 | 2 | 78 |
Alternative Synthetic Pathways
Analytical Validation
Final products are characterized by:
Industrial and Environmental Considerations
Solvent Recycling
DMF recovery systems reduce environmental impact and costs. Distillation achieves >95% solvent reuse without compromising reaction efficiency.
Catalytic Innovations
Biocatalysts (e.g., lipases) enable alkylation under aqueous conditions, though yields remain suboptimal (50–60%).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
